1-(2-Aminobutoxy)-2-methoxyethane

Description

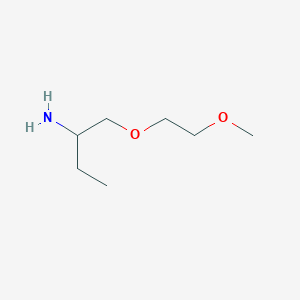

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)butan-2-amine |

InChI |

InChI=1S/C7H17NO2/c1-3-7(8)6-10-5-4-9-2/h7H,3-6,8H2,1-2H3 |

InChI Key |

ZAYKMLLNJCLEPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCCOC)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 2 Aminobutoxy 2 Methoxyethane and Its Acyclic Analogs

Reactivity of the Primary Amine Functional Group

The presence of a primary amine group (-NH₂) is a key determinant of the chemical reactivity of 1-(2-Aminobutoxy)-2-methoxyethane. The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to the molecule. libretexts.org

Nucleophilic Properties and Derivatives

The unshared electron pair on the nitrogen atom allows amines to act as nucleophiles. libretexts.orgncert.nic.in This property is central to many of their characteristic reactions. The nucleophilicity of amines generally increases with basicity, though it can be influenced by steric factors. masterorganicchemistry.com As a primary amine, this compound can engage in a variety of nucleophilic substitution and addition reactions to form a range of derivatives.

Key nucleophilic reactions include:

Alkylation: Primary amines react with alkyl halides in a nucleophilic substitution reaction. ncert.nic.inwikipedia.org The reaction proceeds via the amine's lone pair attacking the electrophilic carbon of the alkyl halide. This initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This can result in a complex mixture of products. wikipedia.org

Acylation: Aliphatic primary amines readily react with acid chlorides and acid anhydrides. ncert.nic.inwikipedia.org This nucleophilic substitution reaction, often called acylation, replaces a hydrogen atom of the -NH₂ group with an acyl group (R-C=O), yielding an amide. ncert.nic.in The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the HCl formed and drive the reaction to completion. ncert.nic.in

Table 1: Nucleophilic Reactions of the Primary Amine Group

Protonation Equilibria and Salt Formation (e.g., Hydrochloride Salts)

Due to the lone pair of electrons, amines are basic compounds and will react with acids to form salts. ncert.nic.inwikipedia.org In an aqueous solution, this compound will establish an equilibrium, accepting a proton from water to form an ammonium ion and a hydroxide (B78521) ion.

The basic nature of the amine group allows it to be readily protonated by strong acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt. ncert.nic.in In the case of this compound, this would result in 1-(2-ammoniobutoxy)-2-methoxyethane chloride, a type of hydrochloride salt. These amine salts are typically ionic compounds that are soluble in water but insoluble in nonpolar organic solvents like ether. ncert.nic.in The parent amine can be regenerated from the ammonium salt by treatment with a strong base, such as sodium hydroxide (NaOH). ncert.nic.in

Reactivity of the Ether Linkage

Ethers are generally characterized by their low chemical reactivity, which is why they are often used as inert solvents. libretexts.org The carbon-oxygen bond of an ether is not easily broken. libretexts.org However, under specific and often harsh conditions, the ether linkages in this compound can undergo reaction.

Cleavage Reactions

The most common reaction involving the ether functional group is cleavage of the C-O bond by strong acids. libretexts.org This reaction typically requires concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI); hydrochloric acid (HCl) is generally less effective. wikipedia.orglibretexts.org

The reaction mechanism for ether cleavage depends on the structure of the alkyl groups attached to the oxygen. wikipedia.org

Sₙ2 Mechanism: For ethers with primary or methyl groups, the cleavage follows an Sₙ2 pathway. libretexts.orgmasterorganicchemistry.com The reaction begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com The halide ion (e.g., I⁻ or Br⁻), a good nucleophile, then attacks the less sterically hindered carbon adjacent to the oxygen, displacing the alcohol and forming an alkyl halide. libretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism: For ethers with tertiary, benzylic, or allylic groups, the cleavage proceeds via an Sₙ1 mechanism because these groups can form relatively stable carbocation intermediates. libretexts.orgwikipedia.org

In this compound, both ether linkages involve primary or secondary carbons. Therefore, cleavage would be expected to proceed via an Sₙ2 mechanism. libretexts.org Treatment with excess HI or HBr under heat would likely cleave both ether bonds, ultimately converting the molecule into a mixture of alkyl halides and diols, which could be further converted to dihalides.

Table 2: Acidic Cleavage of Ethers

Participation in Intramolecular Cyclizations

Molecules containing both a nucleophile (like an amine) and a leaving group (or a group that can be converted into one) separated by a suitable chain can undergo intramolecular cyclization to form a heterocyclic ring. nih.gov In the case of this compound, the nucleophilic primary amine could potentially attack one of the carbons adjacent to an ether oxygen.

Mechanistic Investigations of Amino Ether Transformations

The transformations of this compound are governed by the established mechanisms of its constituent functional groups.

Amine Nucleophilicity: Reactions at the primary amine are classic examples of nucleophilic substitution or addition. ncert.nic.in When reacting with an alkyl halide, the mechanism is Sₙ2, where the nitrogen's lone pair acts as the nucleophile. libretexts.org The high reactivity and nucleophilicity of the nitrogen atom in amino groups are well-established. researchgate.net

Ether Cleavage Mechanism: As discussed, the cleavage of the ether bonds with strong acids like HI or HBr occurs via an Sₙ2 mechanism for the primary and secondary carbons in this molecule. youtube.com The process is initiated by protonation of the ether oxygen to form a good leaving group (an oxonium ion), followed by nucleophilic attack by the halide. masterorganicchemistry.comyoutube.com The choice of which C-O bond breaks first would be determined by steric hindrance, with the nucleophile preferentially attacking the less hindered carbon center. libretexts.org

The interplay between the two functional groups is also a key consideration. Under acidic conditions required for ether cleavage, the primary amine will be protonated to form an ammonium salt. ncert.nic.in This protonation deactivates the nitrogen as a nucleophile, meaning that under these conditions, reactions will preferentially occur at the ether linkages. Conversely, under basic or neutral conditions, the nucleophilic amine group will be the primary site of reactivity.

Elucidation of Reaction Pathways and Intermediates (e.g., Iminium Salts)

A crucial aspect of the reactivity of amino ethers involves the formation of iminium salts as key intermediates. rsc.orgrsc.org Iminium salts, which feature a positively charged nitrogen atom double-bonded to a carbon atom ([R¹R²C=NR³R⁴]⁺), are highly reactive species that serve as versatile intermediates in organic synthesis. wikipedia.org

The formation of iminium salts from amino ethers can proceed through several pathways. One common method is the oxidation of the corresponding amine. beilstein-journals.org For instance, the oxidation of amino silyl (B83357) enol ethers can lead to the generation of iminium salts, which are then susceptible to facile addition reactions with various nucleophiles to produce α-amino ketone derivatives in high yields. rsc.orgrsc.orgresearchgate.net This process often involves the use of an oxidizing agent and a Lewis acid to facilitate the reaction. rsc.org

The general mechanism for the formation of an iminium salt from a secondary amine and a ketone or aldehyde involves a rapid, reversible condensation reaction. wikipedia.org This process is a key step in what is known as "iminium catalysis." wikipedia.org The steps can be summarized as follows:

Protonation of the carbonyl oxygen.

Addition of the amine to the carbonyl carbon.

Deprotonation of the nitrogen.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form the iminium ion. masterorganicchemistry.com

Deprotonation of the nitrogen to yield a neutral imine, or in the case of a secondary amine, the iminium salt remains. masterorganicchemistry.com

Iminium salts are electrophilic and readily react with nucleophiles. beilstein-journals.org For example, they can undergo addition reactions with silyl enol ethers to produce γ-oxo-α-amino esters. rsc.org They can also be reduced to form amines using reducing agents like sodium cyanoborohydride. wikipedia.org This reactivity makes iminium salt formation a significant pathway in the chemical transformations of amino ethers.

Kinetic Studies of Amino Ether-Forming Reactions

Kinetic studies of reactions involving amino ethers and related compounds, such as aminooxy compounds, provide valuable insights into their reaction mechanisms and the factors influencing their reactivity. The condensation reaction between an aminooxy group (RONH₂) and a carbonyl group of an aldehyde or ketone, known as an oximation reaction, results in the formation of a stable oxime ether linkage. nih.gov

Studies on the reaction kinetics of aminooxy compounds with various aldehydes and ketones have shown that the activation energies for these oximation reactions are generally low, typically less than 75 kJ/mol. nih.gov The reaction rates are influenced by the structure of both the aminooxy compound and the carbonyl compound. For instance, the presence of a β-ammonium proton in the aminooxy compound can enhance the rate of reaction, possibly by catalyzing the dehydration step from the hemiaminal intermediate to form the oxime ether. nih.gov

The general mechanism for oxime ether formation involves the initial formation of a hemiaminal intermediate, followed by a rate-determining dehydration step. nih.gov Kinetic models have been developed to describe these reactions, allowing for the determination of rate constants for the key steps involved. nih.gov These studies highlight the facility of amino ether and related formations under physiological conditions. nih.gov

Table 1: Factors Influencing Amino Ether-Forming Reaction Kinetics

| Factor | Description | Impact on Reaction Rate |

| Structure of Aminooxy Compound | The presence of functional groups near the aminooxy moiety. | A β-ammonium proton can accelerate the reaction by catalyzing the dehydration step. nih.gov |

| Structure of Carbonyl Compound | The electronic and steric properties of the aldehyde or ketone. | Electron-withdrawing groups on the carbonyl compound can increase its electrophilicity and reaction rate. |

| pH of the Medium | The acidity or basicity of the reaction environment. | The rate of oximation reactions is pH-dependent, with the dehydration step often being acid-catalyzed. nih.gov |

| Solvent | The polarity and protic nature of the solvent. | Polar solvents can influence the stability of intermediates and transition states, thereby affecting the reaction rate. nih.gov |

Interactions with Chlorosilanes and Other Reagents

Amino ethers can interact with a variety of reagents, including chlorosilanes. The reaction of chlorosilanes with alcohols, such as 2-methoxyethanol (B45455), is a known process. nih.gov In the case of this compound, both the amino and hydroxyl (if present as a precursor or hydrolysis product) groups can potentially react with chlorosilanes. The amino group can react with chlorosilanes to form N-silylated products. The specific products and reaction conditions would depend on the nature of the chlorosilane and the reaction parameters.

Furthermore, the ether linkage in amino ethers can be cleaved under certain conditions, although ethers are generally considered stable. The amino group can also participate in various other reactions, such as acylation and alkylation.

Radical Reactivity of Amino Ethers

Amino ethers can participate in radical reactions, often initiated by the abstraction of a hydrogen atom. The presence of both an amine and an ether functionality provides multiple sites for radical formation.

Amine radical cations are key intermediates in many of these reactions and can be generated through one-electron oxidation of the parent amine, for example, using visible light photoredox catalysis. beilstein-journals.org These radical cations can then undergo further reactions, such as deprotonation to form α-amino radicals or conversion to electrophilic iminium ions. beilstein-journals.org

The general process for radical reactivity involving amines often starts with the abstraction of a weakly bonded α-hydrogen atom from the amine, leading to the formation of an α-amino-alkyl radical. nih.gov This radical can then react with molecular oxygen to form an α-amino-peroxyl radical. nih.gov The fate of this peroxyl radical depends on the reaction conditions, potentially leading to the formation of an imine through HO₂˙-elimination or an α-amino-hydroperoxide via hydrogen abstraction. nih.gov

The ether moiety can also be a site for radical reactions. For instance, the generation of aryl carboxy radicals can lead to the abstraction of a hydrogen atom from an aliphatic C-H bond in an ether, forming a carbon-centered radical that can then undergo further reactions. researchgate.net

The radical reactivity of amino ethers is a complex area with potential for the formation of a variety of products, depending on the specific reaction conditions and the initiators used. This reactivity is harnessed in various synthetic methodologies, including the functionalization of C-H bonds. researchgate.net

Advanced Academic Applications and Functionalization Strategies of Amino Ethers

Use as Building Blocks in Complex Molecule Synthesis

Chiral amino ethers are valuable synthons for the construction of complex molecular architectures, particularly those containing nitrogen and oxygen heteroatoms. Their bifunctional nature allows for a variety of chemical transformations, making them versatile starting materials in organic synthesis. nih.govacs.orgenamine.net

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals. researcher.lifenih.gov The primary amine group in amino ethers like 1-(2-Aminobutoxy)-2-methoxyethane can serve as a key nucleophile or as a handle for directing group strategies in the synthesis of these important cyclic compounds.

For instance, chiral amino ethers can be utilized in cyclization reactions to form substituted piperidines, pyrrolidines, and morpholines. mdpi.com The stereocenter in a chiral amino ether can influence the stereochemical outcome of these cyclizations, leading to the enantioselective synthesis of complex heterocyclic structures. One common strategy involves the intramolecular cyclization of an amino ether derivative where the ether and amine functionalities are tethered to a suitable backbone. While direct examples using this compound are not readily found, the general principle is a cornerstone of modern synthetic organic chemistry for creating chiral nitrogenous heterocycles. escholarship.orgumich.edu

Synthesis of β-Amino Acid Derivatives

β-Amino acids are crucial components of many biologically active peptides and peptidomimetics, offering increased metabolic stability compared to their α-amino acid counterparts. acs.org Chiral amino ethers can be envisioned as precursors to β-amino acid derivatives through several synthetic routes.

One potential, though not explicitly documented for this compound, pathway could involve the transformation of the amino ether into a suitable intermediate that can undergo carbonylation or other C-C bond-forming reactions to introduce the carboxylic acid moiety. The inherent chirality of the starting amino ether would be instrumental in controlling the stereochemistry of the resulting β-amino acid derivative. Research has demonstrated various methods for synthesizing β-amino acid derivatives, some of which utilize chiral auxiliaries or catalysts to induce asymmetry. acs.org A chiral amino ether could potentially serve as a chiral building block in such syntheses.

| Starting Material Class | Synthetic Target | Key Transformation | Potential Role of Chiral Amino Ether |

| Chiral Amino Ether | β-Amino Acid Derivative | Carbonylation, C-C bond formation | Chiral building block to control stereochemistry |

| Olefin | β-Amino Acid Derivative | Aminohydroxylation | Chiral ligand for asymmetric catalysis |

| Imine | β-Amino Acid Derivative | Mannich reaction | Chiral auxiliary or catalyst |

Formation of Functionalized Diesters (e.g., Amino Phosphate (B84403) Diesters, Amino Ether Diesters)

The primary amine of an amino ether can be functionalized to create a variety of diesters with potential applications in medicinal chemistry and materials science. For example, reaction with phosphorylating agents could lead to the formation of amino phosphate diesters. These structures are of interest due to their analogy to biological phosphodiesters and their potential as enzyme inhibitors or prodrugs.

Similarly, the amine could be acylated with a dicarboxylic acid anhydride (B1165640) to form an intermediate that can be further esterified, leading to amino ether diesters. The presence of both the ether and ester functionalities, along with the chiral center, could impart unique properties to the resulting molecules, such as specific solubility profiles or the ability to engage in defined intermolecular interactions.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. numberanalytics.comnih.gov The structural features of this compound, namely its chiral amine and flexible ether chain, make it and similar molecules interesting candidates for applications in this area.

Development of Ionophores and Metal Chelators (e.g., Crown Ether Analogs)

Crown ethers are well-known for their ability to selectively bind cations. acs.org The ether oxygens of this compound could, in principle, participate in the coordination of metal ions. By incorporating this amino ether unit into a larger macrocyclic structure, it is possible to design novel crown ether analogs. The chiral center could introduce an element of asymmetry to the macrocycle's cavity, potentially leading to enantioselective recognition of chiral cations or the formation of chiral metal complexes.

The development of synthetic ionophores and metal chelators is a significant area of research with applications ranging from environmental remediation to medical diagnostics and therapeutics. nih.govrsc.org Chiral amino ethers can serve as building blocks for such molecules, where the amine group provides a site for further functionalization and the ether linkages contribute to the ion-binding cavity.

| Host Molecule Class | Guest Species | Key Interaction | Potential Role of this compound |

| Crown Ether Analogs | Metal Cations (e.g., K+, Na+) | Ion-dipole interactions with ether oxygens | Chiral component to induce enantioselective binding |

| Aza-Crown Ethers | Transition Metal Ions | Coordination with nitrogen and oxygen atoms | Building block for macrocycle synthesis |

| Podands (acyclic ionophores) | Ammonium (B1175870) Ions | Hydrogen bonding and ion-dipole interactions | Flexible, chiral binding arm |

Chiral Recognition Applications

Chiral recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a fundamental process in biology and a key goal in analytical and separation sciences. acs.orgrsc.orgnih.govnih.govrsc.org The chiral center in this compound makes it a potential candidate for use in chiral recognition systems.

Contributions to Polymer Science (e.g., Monomer Units for Polymer Film Formation)

Amino ethers, as a class of compounds, are valuable monomers for the synthesis of advanced polymers such as polyamides and polyimides. The presence of both an amine and an ether linkage within the same molecule allows for the creation of polymers with unique sets of properties, including improved flexibility, thermal stability, and solubility.

For instance, diamine monomers are crucial in direct polycondensation reactions with acid chlorides to form polyamides. nih.gov The incorporation of ether linkages into the polymer backbone, a feature that would be provided by this compound, can enhance the processability of the resulting polymers and modify their physical characteristics. Polyetheramines are specifically used as soft segments in the production of thermoplastic polyamide elastomers, contributing to their flexibility and damping performance. mdpi.com

The general synthesis of polyamides from diamine monomers can be represented by the following reaction:

In this reaction, 'R' would represent the butoxy-methoxyethane backbone of the requested compound. The resulting polyamides could potentially be processed into polymer films with applications in coatings, membranes, and specialty packaging, benefiting from the flexibility imparted by the ether segments.

Ligand Design in Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral amino alcohols and their derivatives are a prominent class of ligands for a variety of metal-catalyzed asymmetric transformations. mdpi.comrsc.org

Chiral Ligands for Asymmetric Transformations

A molecule like this compound, if synthesized in a chirally pure form, could serve as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and the oxygen of the ether group. This chelation can create a rigid and well-defined chiral environment around the metal, which is essential for inducing high enantioselectivity in a catalytic reaction.

The development of nonsymmetrical P,N-ligands has been shown to be highly effective in various metal-catalyzed reactions, often outperforming their symmetrical counterparts. nih.gov A chiral amino ether could be a precursor to such a ligand. For example, the amino group could be functionalized to introduce a phosphine (B1218219) moiety, creating a P,N-ligand.

The effectiveness of chiral ligands is typically evaluated in specific asymmetric reactions, such as the reduction of ketones, imines, or the formation of carbon-carbon bonds. The enantiomeric excess (e.e.) of the product is a key measure of the ligand's performance. Below is a hypothetical data table illustrating how the performance of a new chiral ligand might be compared to existing ones in a model reaction, such as the asymmetric reduction of acetophenone.

| Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Hypothetical Ligand | [Rh(COD)Cl]₂ | Toluene | 25 | >99 | 95 (S) |

| (R)-BINAP | [Rh(COD)Cl]₂ | Toluene | 25 | >99 | 85 (R) |

| (S,S)-Chiraphos | [Rh(COD)Cl]₂ | Methanol | 25 | 98 | 92 (S) |

This table is illustrative and does not represent actual experimental data for this compound.

Future Research Directions for 1 2 Aminobutoxy 2 Methoxyethane and Amino Ether Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a novel compound like 1-(2-Aminobutoxy)-2-methoxyethane, establishing an eco-friendly synthetic route from the outset is a primary research goal. Future investigations should prioritize methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. Traditional multi-step syntheses often generate significant chemical waste. A key challenge is to develop a convergent synthesis where the butoxy, amino, and methoxyethane moieties are assembled with minimal protecting groups and auxiliary reagents.

Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, 2-butanol (B46777) can be derived from fermentation processes, and 2-methoxyethanol (B45455) could potentially be synthesized from ethylene (B1197577) glycol sourced from biomass.

Green Solvents: Moving away from hazardous volatile organic compounds (VOCs) towards more benign solvent systems such as water, supercritical fluids (like CO2), or biodegradable ionic liquids and deep eutectic solvents.

Catalytic Approaches: Emphasizing the use of catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. This includes both homogeneous and heterogeneous catalysts that can be easily recovered and recycled.

A hypothetical comparison of a traditional versus a green synthetic approach for a related amino ether is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Amino Ethers

| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Green Synthesis (e.g., Catalytic Amination of an Ether) |

|---|---|---|

| Starting Materials | Often petroleum-derived | Potentially bio-derived |

| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a recyclable catalyst |

| Solvents | Anhydrous, volatile organic solvents (e.g., THF, DMF) | Water, supercritical CO2, or biodegradable solvents |

| Byproducts | Salt waste (e.g., NaBr) | Minimal, often just water |

| Energy Input | Often requires heating for extended periods | Can potentially be run at lower temperatures and pressures |

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of an amino group and an ether linkage in this compound suggests a rich and underexplored reactive landscape. Future research should aim to uncover and harness this reactivity for the synthesis of more complex and valuable molecules.

Potential areas of exploration include:

Intramolecular Reactions: Investigating cyclization reactions where the amino group reacts with a functionalized part of the butoxy or methoxyethane chains to form heterocyclic structures, which are prevalent in pharmaceuticals.

Metal-Catalyzed Cross-Coupling: Utilizing the amine as a directing group to facilitate C-H activation and functionalization at specific positions on the alkyl chains. This could lead to the introduction of new carbon-carbon or carbon-heteroatom bonds.

Oxidative and Reductive Transformations: Exploring the selective oxidation of the amine or ether moieties, or the reductive cleavage of the C-O or C-N bonds to generate new functional groups and molecular scaffolds.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel polymers with unique properties, such as poly(amino ether)s, which may have applications in drug delivery or as specialty materials.

Integration of Machine Learning and AI in Synthetic Planning and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For a new target like this compound, these computational tools can significantly accelerate the research and development process.

Future research should leverage AI and ML for:

Retrosynthetic Analysis: Using AI-powered software to propose and evaluate multiple synthetic routes, identifying the most efficient and cost-effective pathways.

Reaction Outcome Prediction: Developing ML models trained on large datasets of chemical reactions to predict the success, yield, and potential side products of a proposed reaction for synthesizing or modifying this compound.

Catalyst Discovery: Employing computational screening to identify promising new catalysts for the synthesis of amino ethers, predicting their activity and selectivity before they are synthesized and tested in the lab.

Property Prediction: Using quantitative structure-activity relationship (QSAR) and other models to predict the physicochemical properties (e.g., solubility, boiling point) and potential biological activity of this compound and its derivatives.

Table 2: Hypothetical AI-Driven Predictions for the Synthesis of this compound

| Proposed Reaction | Predicted Yield (%) | Predicted Confidence Level | Key Predicted Byproducts |

|---|---|---|---|

| Reductive amination of 1-(2-oxo-butoxy)-2-methoxyethane | 85 | High | Di-alkylated amine |

| Nucleophilic substitution of 1-(2-bromobutoxy)-2-methoxyethane with ammonia (B1221849) | 60 | Medium | Elimination products |

Design of Highly Selective and Efficient Catalytic Systems

Catalysis is at the heart of modern, efficient chemical synthesis. The development of new catalysts specifically tailored for the synthesis and functionalization of amino ethers like this compound is a critical area for future research.

Key directions for catalyst development include:

Enantioselective Catalysis: Given that the 2-butoxy group contains a stereocenter, developing catalytic systems that can produce enantiomerically pure (R)- or (S)-1-(2-Aminobutoxy)-2-methoxyethane is of high importance, particularly for potential pharmaceutical applications.

Chemoselective Catalysis: Designing catalysts that can selectively react with one functional group (the amine or the ether) in the presence of the other. For example, a catalyst that facilitates N-alkylation without promoting ether cleavage.

Tandem Catalysis: Creating catalytic systems that can perform multiple transformations in a single pot, avoiding the need for isolation and purification of intermediates. This could involve, for instance, a one-pot synthesis of a complex derivative starting from simple precursors.

Nanocatalysis: Exploring the use of metal nanoparticles and other nanostructured materials as highly active and recyclable catalysts for amino ether synthesis.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic and analytical techniques will be indispensable for studying the formation and reactivity of this compound.

Future research should employ:

In Situ Spectroscopy: Using techniques like in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time. This can provide valuable information about reaction kinetics, intermediates, and the role of the catalyst.

Mass Spectrometry: Employing advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and cold spray ionization (CSI-MS), to detect and characterize transient intermediates and catalyst-substrate complexes.

Computational Chemistry: Combining experimental data with density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and gain a detailed understanding of the reaction mechanism at the molecular level.

X-ray Crystallography: When possible, obtaining crystal structures of the final product, intermediates, or catalyst complexes to provide definitive structural information.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Butanol |

| 2-Methoxyethanol |

| Ethylene glycol |

| 1-(2-oxo-butoxy)-2-methoxyethane |

| 1-(2-bromobutoxy)-2-methoxyethane |

| 1-butoxy-2-methoxyethene |

| (R)-1-(2-Aminobutoxy)-2-methoxyethane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.